2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Introduction of the fluorinated aromatic ring: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.
Formation of the propanoic acid moiety: The propanoic acid moiety is typically introduced via a Grignard reaction or a similar organometallic coupling reaction, followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or aldehydes.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring can enhance binding affinity to target proteins, while the Boc-protected amine can be selectively deprotected under acidic conditions to reveal the active amine group. This allows for precise control over the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-2-(trifluoromethyl)phenyl)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(5-chloro-2-(trifluoromethyl)phenyl)propanoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H17F4NO4 |
---|---|
Molecular Weight |
351.29 g/mol |
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-6-9(16)4-5-10(8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
BLKJYCAWOXBTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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